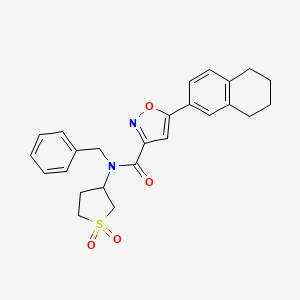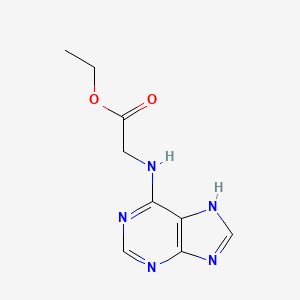![molecular formula C27H29N3O6 B12206660 3'-Hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione](/img/structure/B12206660.png)
3'-Hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione is a complex organic compound that features a unique spiro structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione typically involves multi-step organic reactions. The process begins with the preparation of the indole and pyrrole precursors, followed by the formation of the spiro linkage through cyclization reactions. Key steps include:
Formation of the Indole Precursor: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with a ketone or aldehyde under acidic conditions.
Formation of the Pyrrole Precursor: This involves the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Spirocyclization: The indole and pyrrole precursors are then subjected to spirocyclization under controlled conditions, often involving a Lewis acid catalyst to facilitate the formation of the spiro linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or Jones reagent.
Reduction: The carbonyl group can be reduced to a hydroxy group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The morpholinyl group can undergo nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: PCC, Jones reagent
Reducing Agents: NaBH4, LiAlH4
Catalysts: Lewis acids for spirocyclization
Major Products
Oxidation: Formation of carbonyl derivatives
Reduction: Formation of hydroxy derivatives
Substitution: Formation of various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules due to its diverse functional groups.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s diverse functional groups allow it to bind to active sites of enzymes, inhibiting their activity or modulating receptor functions. The specific pathways involved depend on the biological context and the target molecule.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-5-methyl-3(2H)furanone: A simpler furanone derivative with similar functional groups but lacking the spiro structure.
5-Ethyl-3-hydroxy-4-methylfuran-2(5H)-one: Another furanone derivative with different substituents and simpler structure.
Uniqueness
3’-Hydroxy-4’-(5-methylfuran-2-carbonyl)-1’-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5’-pyrrole]-2,2’-dione is unique due to its spiro structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C27H29N3O6 |
|---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
3'-hydroxy-4'-(5-methylfuran-2-carbonyl)-1'-(3-morpholin-4-ylpropyl)-1-prop-2-enylspiro[indole-3,5'-pyrrole]-2,2'-dione |
InChI |
InChI=1S/C27H29N3O6/c1-3-11-29-20-8-5-4-7-19(20)27(26(29)34)22(23(31)21-10-9-18(2)36-21)24(32)25(33)30(27)13-6-12-28-14-16-35-17-15-28/h3-5,7-10,32H,1,6,11-17H2,2H3 |
InChI Key |
LMZYLBRLNPSKAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(O1)C(=O)C2=C(C(=O)N(C23C4=CC=CC=C4N(C3=O)CC=C)CCCN5CCOCC5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 5-(3-chlorophenyl)-2,7-dimethyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12206583.png)
![N-[(4-fluorophenyl)methyl]-6-imino-7-octyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12206588.png)
![2-[(1-Methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl benzenesulfonate](/img/structure/B12206594.png)
![6-Benzyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B12206600.png)
![7-(5-chloro-2-methylphenyl)-2-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B12206606.png)
![N-[(2Z)-5-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-4-methyl-1,3-thiazol-2(3H)-ylidene]furan-2-carboxamide](/img/structure/B12206607.png)
![7-methoxy-N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]-1-benzofuran-2-carboxamide](/img/structure/B12206611.png)

![N-(4-methylphenyl)-2-(7-methyl-3,4,9,10-tetrahydro-2H-[1,4]dioxepino[2,3-g]isoquinolin-8(7H)-yl)acetamide](/img/structure/B12206628.png)
![(2E)-2-[(1-ethyl-5-methoxy-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzoate](/img/structure/B12206634.png)
![[(5Z)-5-({3-[3-(benzyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12206635.png)
![Ethyl 2-[(cyanomethyl)sulfanyl]-7-methyl[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B12206644.png)
![2-(4-methoxyphenyl)-7-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B12206646.png)

